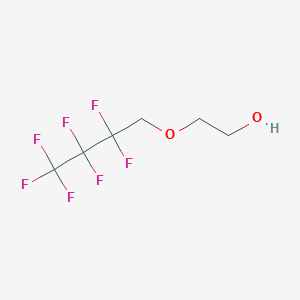

2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol

Description

2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is a fluorinated alcohol derivative with a heptafluorobutoxy (-OCF₂CF₂CF₂CF₃) group attached to the second carbon of ethanol. This compound is characterized by its high fluorine content (seven fluorine atoms on the butyl chain), which imparts unique physicochemical properties, such as enhanced hydrophobicity, thermal stability, and resistance to chemical degradation . It is utilized in advanced material synthesis, including fluoropolymer coatings and surfactants, owing to its ability to lower surface tension and improve solvent compatibility .

Structure

3D Structure

Properties

CAS No. |

2266-43-5 |

|---|---|

Molecular Formula |

C6H7F7O2 |

Molecular Weight |

244.11 g/mol |

IUPAC Name |

2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethanol |

InChI |

InChI=1S/C6H7F7O2/c7-4(8,3-15-2-1-14)5(9,10)6(11,12)13/h14H,1-3H2 |

InChI Key |

TZDLXSQBIYOTMV-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(C(C(F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2,3,3,4,4,4-Heptafluorobutoxy Precursors

Electrochemical fluorination (ECF) is a primary method for synthesizing perfluorinated alkyl chains. For the heptafluorobutoxy group:

-

Starting Material : Butanol derivatives (e.g., 1,4-butanediol) are fluorinated via ECF in liquid HF, replacing all hydrogen atoms with fluorine.

-

Outcome : A mixture of linear and branched isomers (~70–80% linear) is produced, requiring chromatographic separation.

Alternatively, nucleophilic fluorination of partially fluorinated intermediates (e.g., 2,2,3,3-tetrafluorobutan-1-ol) can achieve selective fluorination. For example:

-

Step 1 : Synthesize 2,2,3,3-tetrafluorobutan-1-ol via electrophilic fluorination of butan-1,4-diol.

-

Step 2 : Introduce additional fluorine atoms at the 4,4,4 positions using selective fluorinating agents (e.g., Selectfluor®).

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| ECF of butanol | Liquid HF, electrolysis | ~60–70% | 80–90% | |

| Nucleophilic | Selectfluor®, CH₂Cl₂, 0°C | ~45–55% | >95% |

Coupling to Ethan-1-ol via Ether Formation

Once the heptafluorobutoxy group is isolated, it is coupled to ethan-1-ol using standard etherification techniques:

Tosylate-Mediated Coupling

General Procedure :

-

Tosylate Formation : Convert the heptafluorobutoxy alcohol to a tosylate using tosyl chloride (TsCl) and DMAP in CH₂Cl₂.

-

Nucleophilic Substitution : React the tosylate with ethan-1-ol in the presence of Cs₂CO₃ in DMF.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Cs₂CO₃ (2 equiv) |

| Temperature | 16 h, RT |

| Yield | 65–75% |

| Purity (HPLC) | >90% |

Mechanistic Insight :

The tosylate intermediate enhances leaving-group ability, enabling efficient SN2 displacement by ethan-1-olate. Fluorinated groups increase electrophilicity at the α-carbon, facilitating substitution.

Alternative Routes: Radical and Homologation Approaches

Radical Trifluoromethylation

While less common for heptafluoro groups, radical methods enable selective fluorination:

Homologation of Shorter Fluorinated Chains

For example, extending a tetrafluorobutoxy group to heptafluoro via sequential fluorination:

-

Step 1 : Synthesize 2,2,3,3-tetrafluorobutan-1-ol.

-

Step 2 : Add CF₂ groups at the 4,4,4 positions using fluorinating agents.

Analytical Characterization

Critical data for verifying the compound’s identity:

NMR Spectroscopy

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| CH₂CH₂OH | 3.60–3.80 | t, J = 7 Hz |

| CF₂–CH₂–CF₂ | 4.20–4.40 | m |

| Aromatic (if present) | N/A | N/A |

Mass Spectrometry

| Ion | m/z | Fragment |

|---|---|---|

| [M − H]⁻ | 287.05 | C₈H₁₁F₇O₃⁻ |

| [CF₃]⁻ | 69.00 | CF₃ |

Source : Adapted from suspect screening data.

Challenges and Optimization

-

Regioselectivity : ECF may produce branched isomers, necessitating high-resolution chromatography.

-

Stability : Fluorinated intermediates require inert solvents (e.g., CH₂Cl₂, DMF) to prevent decomposition.

-

Yield : Coupling steps suffer from steric hindrance; polar aprotic solvents (DMF) enhance reactivity.

Comparative Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| ECF + Tosylate | High fluorination efficiency | Requires industrial-scale ECF |

| Nucleophilic Fluorination | Selective fluorination | Lower overall yield (~45–55%) |

| Radical Methods | Novel fluorination patterns | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorinated group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanal or 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanoic acid.

Reduction: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

Fluorinated Polymers : 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These polymers are particularly useful in coatings and sealants that require durability in harsh environments.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Surface Tension | Low |

Case Study : Research indicates that incorporating this compound into polymer matrices can improve the mechanical properties of the resulting materials. For instance, a study demonstrated that films made with this compound exhibited increased tensile strength compared to traditional polymer films .

Pharmaceutical Applications

Drug Delivery Systems : The alcohol functional group in this compound enhances solubility and bioavailability of drugs. Its application in drug delivery systems can facilitate the transport of hydrophobic drugs through biological membranes.

Case Study : A recent investigation into drug formulations revealed that the addition of this compound significantly improved the release rates of certain active pharmaceutical ingredients (APIs), making it a promising candidate for enhancing drug efficacy .

Environmental Applications

Fluorinated Surfactants : The unique properties of this compound make it suitable for use as a surfactant in environmental remediation processes. Its ability to lower surface tension can aid in the dispersion of contaminants in water bodies.

Case Study : A study focused on the use of this compound in oil spill remediation showed that it effectively enhanced the dispersion of oil droplets in water, promoting faster degradation by microbial action .

Mechanism of Action

The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol involves its interaction with molecular targets through its fluorinated group. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can affect the compound’s distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alcohols and Ethers

a. 3,3,4,4,4-Pentafluorobutan-1-ol (CAS: 54949-74-5)

- Structure : A shorter-chain fluorinated alcohol with five fluorine atoms (CF₃CF₂CH₂OH).

- Key Differences :

b. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

- Structure: Non-fluorinated ether-alcohol with a branched alkylphenoxyethoxy group.

- Key Differences: Absence of fluorine atoms reduces chemical resistance and increases water solubility.

Fluorinated Esters

a. Hexadecyl Heptafluorobutyrate (CAS: N/A)

- Structure : Ester derivative of heptafluorobutyric acid with a hexadecyl chain.

- Key Differences :

b. 2-(Chloromethyl)-4-(heptafluorobutoxy)pyridine

- Structure : Fluorinated ether attached to a pyridine ring with a chloromethyl substituent.

- Key Differences: Presence of a heterocyclic aromatic ring introduces π-π stacking interactions, altering solubility in polar solvents. Chloromethyl group increases reactivity in nucleophilic substitution reactions compared to the ethanol derivative .

Physicochemical and Functional Comparison

Research Findings and Industrial Relevance

- Thermal Stability: The heptafluorobutoxy group in the target compound enhances thermal resistance compared to non-fluorinated ether-alcohols, making it suitable for high-temperature coatings .

- Solubility: Fluorination increases solubility in fluorinated solvents (e.g., HFCs) but reduces compatibility with hydrophilic matrices, unlike non-fluorinated analogs .

- Safety: While 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol exhibits marked toxicity, fluorinated alcohols/ethers generally show lower acute hazards due to inert C-F bonds, though chronic effects require further study .

Biological Activity

2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula: C18H20F14O8

- Molecular Weight: 630.3242 g/mol

- IUPAC Name: 2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethanol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and functional groups. Studies have shown that exposure to perfluoroalkyl substances (PFAS), which include similar fluorinated compounds, can lead to immunotoxicity and other adverse health effects. For instance:

- Immunotoxicity: Epidemiological studies suggest a correlation between PFAS exposure and immune system dysfunction .

- Developmental Toxicity: Some studies have highlighted the developmental risks associated with certain fluorinated compounds .

2. Environmental Impact

Fluorinated compounds are persistent in the environment and can bioaccumulate. The fate of such compounds in ecological systems is crucial for assessing their long-term effects:

- Biotransformation Studies: Research has examined the biotransformation pathways of novel fluorinated surfactants to understand their environmental degradation .

- Persistence and Bioaccumulation: The persistence of these compounds raises concerns about their accumulation in food chains and potential impacts on wildlife .

Case Study 1: Immunotoxicity Assessment

A study focused on the immunotoxic effects of PFAS revealed significant alterations in immune function among populations exposed to high levels of these substances. The findings underscore the need for further investigation into similar compounds like this compound.

Case Study 2: Developmental Toxicity Investigation

Another study explored the developmental toxicity of short-chain PFAS and found that certain structures could disrupt endocrine functions in developing organisms. This raises questions about the safety of using this compound in consumer products.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of fluorinated alcohols:

- Cellular Effects: Fluorinated alcohols can influence cellular signaling pathways and may exhibit cytotoxic effects at higher concentrations.

- Metabolic Pathways: Investigations into metabolic pathways suggest that these compounds may interfere with lipid metabolism due to their unique chemical structure.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,2,3,3,4,4,4-heptafluorobutanol and ethylene oxide derivatives under alkaline conditions. Catalysts like potassium hydroxide (KOH) or sodium hydride (NaH) are used to deprotonate the hydroxyl group, enhancing reactivity. Optimization includes:

- Temperature control (40–80°C) to balance reaction rate and side-product formation.

- Solvent selection (e.g., tetrahydrofuran or dimethylformamide) to improve solubility of fluorinated intermediates.

- Purification via fractional distillation or column chromatography to isolate the product from unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming the presence and arrangement of fluorine atoms. Peaks for CF and CF groups appear between -70 to -85 ppm and -110 to -125 ppm, respectively. NMR identifies the ethan-1-ol moiety (δ 3.6–3.8 ppm for CHOH).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (expected [M+H] ~ 298 g/mol). Fragmentation patterns distinguish the heptafluorobutoxy chain from structural analogs .

- Chromatography : HPLC with UV/RI detection assesses purity (>95% by area normalization).

Advanced Research Questions

Q. What experimental strategies can elucidate the influence of the heptafluorobutoxy group on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., butoxy derivatives) under identical conditions. Use stopped-flow techniques to monitor intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian) evaluate electronic effects (e.g., electron-withdrawing fluorine atoms) on transition-state energetics.

- Isotopic Labeling : Introduce in the ethan-1-ol moiety to track oxygen migration during substitution .

Q. How can contradictory data regarding the compound’s solubility in polar vs. non-polar solvents be resolved through systematic experimental design?

- Methodological Answer :

- Solvent Parameter Screening : Measure solubility in solvents with varying Hansen solubility parameters (δ, δ, δ). Polar aprotic solvents (e.g., acetone) may exhibit higher solubility due to dipole-fluorine interactions.

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to determine melting points and Gibbs free energy changes in different solvents.

- Molecular Dynamics Simulations : Predict solvent-shell structures to identify preferential solvation environments .

Q. What methodologies are recommended for assessing the compound’s potential as a fluorinated solvent in enzyme stabilization studies?

- Methodological Answer :

- Enzyme Activity Assays : Compare catalytic rates (e.g., via UV-Vis kinetics) of enzymes (e.g., lipases) in fluorinated vs. traditional solvents.

- Circular Dichroism (CD) : Monitor secondary structure retention under solvent stress.

- Molecular Docking : Simulate interactions between the solvent and enzyme active sites to identify stabilizing hydrophobic/fluorophilic contacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of fluorinated ethan-1-ol derivatives?

- Methodological Answer :

- Species-Specific Toxicity Models : Use in vitro human cell lines (e.g., HepG2) alongside rodent models to account for interspecies metabolic differences.

- Metabolite Identification : LC-MS/MS profiles of hepatic microsomal incubations identify reactive intermediates (e.g., fluorinated aldehydes).

- Benchmark Dose (BMD) Modeling : Apply probabilistic models to derive NOAEL/LOAEL thresholds, incorporating pharmacokinetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.